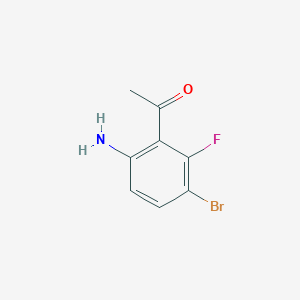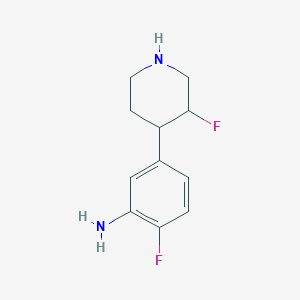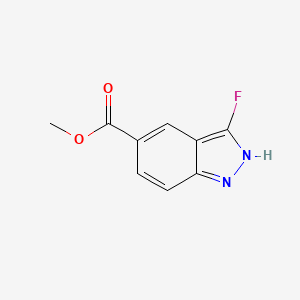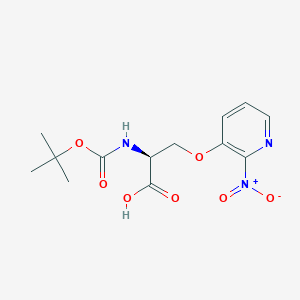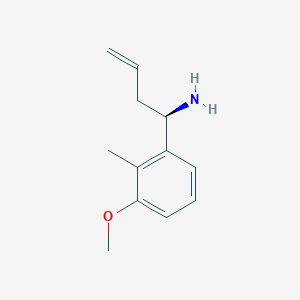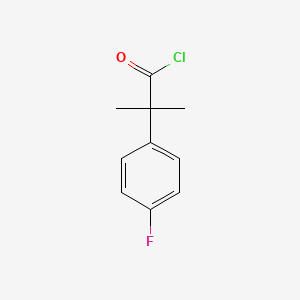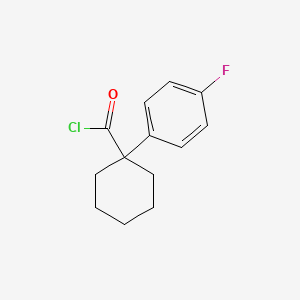
2,2'-Bis((di(1H-pyrrol-1-yl)phosphino)oxy)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Bis((di(1H-pyrrol-1-yl)phosphino)oxy)-1,1’-biphenyl is a complex organic compound characterized by the presence of pyrrole and phosphine groups attached to a biphenyl backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis((di(1H-pyrrol-1-yl)phosphino)oxy)-1,1’-biphenyl typically involves the reaction of 2,2’-dihydroxy-1,1’-biphenyl with di(1H-pyrrol-1-yl)phosphine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphine-oxy linkage. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2,2’-Bis((di(1H-pyrrol-1-yl)phosphino)oxy)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
Substitution: The pyrrole groups can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the pyrrole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride; reactions are usually carried out in ether solvents under an inert atmosphere.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds; reactions are performed in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Phosphine oxide derivatives.
Reduction: Reduced phosphine derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
科学研究应用
2,2’-Bis((di(1H-pyrrol-1-yl)phosphino)oxy)-1,1’-biphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes. These complexes are studied for their catalytic properties in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 2,2’-Bis((di(1H-pyrrol-1-yl)phosphino)oxy)-1,1’-biphenyl involves its interaction with molecular targets through its phosphine and pyrrole groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may bind to metal ions in enzymes, altering their catalytic activity and affecting cellular processes.
相似化合物的比较
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-biphenyl: A related compound with diphenylphosphino groups instead of di(1H-pyrrol-1-yl)phosphino groups.
2,2’-Bis(diphenylphosphinooxy)-1,1’-biphenyl: Similar structure but with diphenylphosphinooxy groups.
Uniqueness
2,2’-Bis((di(1H-pyrrol-1-yl)phosphino)oxy)-1,1’-biphenyl is unique due to the presence of pyrrole groups, which impart distinct electronic and steric properties compared to its analogs. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C28H24N4O2P2 |
|---|---|
分子量 |
510.5 g/mol |
IUPAC 名称 |
[2-[2-di(pyrrol-1-yl)phosphanyloxyphenyl]phenoxy]-di(pyrrol-1-yl)phosphane |
InChI |
InChI=1S/C28H24N4O2P2/c1-3-15-27(33-35(29-17-5-6-18-29)30-19-7-8-20-30)25(13-1)26-14-2-4-16-28(26)34-36(31-21-9-10-22-31)32-23-11-12-24-32/h1-24H |
InChI 键 |
QYBQIZVTDZKICK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OP(N3C=CC=C3)N4C=CC=C4)OP(N5C=CC=C5)N6C=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


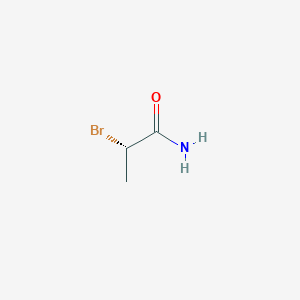
![(3'-Methoxy[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12839993.png)

